methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate
Description
Methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl group at the 4-position of the benzene ring. This carbamoyl moiety is further substituted with a 2-hydroxyethyl chain bearing a 1-methylindol-5-yl group.
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-22-10-9-15-11-16(7-8-17(15)22)18(23)12-21-19(24)13-3-5-14(6-4-13)20(25)26-2/h3-11,18,23H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKWMQCOKQZZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive molecule, interacting with various biological targets. Medicine: Research is ongoing to explore its therapeutic potential, including its use as an anti-inflammatory or anticancer agent. Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to modulate its signaling pathway.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoate Ester Derivatives
Key Observations :
- Indole vs. Benzimidazole/Thiadiazole : The target compound’s indole substituent distinguishes it from benzimidazole () or thiadiazole () analogs. Indole rings are associated with enhanced lipid solubility and receptor-binding capabilities in medicinal chemistry, whereas benzimidazoles often exhibit antifungal or antiviral activity .
- Hydroxyethyl Chain: The 2-hydroxyethyl group in the target compound is structurally analogous to the hydroxyethylamino moiety in ’s benzimidazole derivative. Such groups may influence solubility or hydrogen-bonding interactions .
Biological Activity
Methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate is a complex organic compound that incorporates both indole and benzoate moieties, suggesting potential biological activities through various mechanisms. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through several steps involving the formation of the indole moiety, introduction of the hydroxyethyl group, and subsequent attachment to the benzoate structure. The synthesis typically involves:
- Indole Formation : Utilizing Fischer indole synthesis which combines phenylhydrazine with ketones or aldehydes.
- Hydroxyethyl Group Introduction : Achieved via nucleophilic substitution reactions.
- Amide Bond Formation : Resulting in the final product through coupling reactions involving appropriate reagents like EDCI and HOBt.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The indole moiety may interact with aromatic residues in proteins, modulating enzyme activities.
- Receptor Binding : Potential binding to various receptors due to its structural characteristics, influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, benzamide derivatives have been reported to inhibit dihydrofolate reductase (DHFR), which is crucial in cancer therapy .
| Compound | Target | Effect |
|---|---|---|
| Benzamide Riboside | DHFR | Inhibits cell growth in resistant cancer cells |
| Similar Indole Derivatives | Various cancer lines | Induces apoptosis |
Antimicrobial Properties
This compound has shown potential antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | High inhibition | 0.5 |
| Escherichia coli | Moderate inhibition | 1.0 |
Study on Anticancer Effects
A study published in a peer-reviewed journal demonstrated that a related compound inhibited the growth of osteogenic sarcoma cells by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of the indole structure in enhancing anticancer activity .
Antimicrobial Efficacy
In another investigation, a series of benzamide derivatives were tested for antimicrobial efficacy using agar diffusion methods. Results indicated that compounds similar to this compound exhibited significant antibacterial activity against common pathogens, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate?
- Methodological Answer : The synthesis typically involves coupling reactions or nucleophilic substitutions. For example:
- Catalyst-free aqueous ethanol-mediated synthesis : Adaptable for carbamate derivatives, this method avoids metal catalysts and uses aqueous ethanol as a green solvent to improve solubility and reaction efficiency .
- Amide bond formation : Reacting methyl 4-(bromomethyl)benzoate with amines or amides under controlled pH and temperature ensures proper carbamoyl group introduction. Solvents like dichloromethane may be used, but ethanol/water mixtures are preferred for eco-friendly protocols .
- Key steps : Purification via column chromatography and characterization using NMR (¹H/¹³C) and HRMS to confirm structure and purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., indole NH, hydroxyl groups), while ¹³C NMR confirms carbonyl and aromatic carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities. Use [M + H]+ or [M + Na]+ ionization modes for accuracy .
- HPLC : Monitors reaction progress and assesses purity (>95% by area normalization) .
- Melting Point Analysis : Determines crystalline stability (e.g., 206–208°C for analogous compounds) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- Solvent selection : Aqueous ethanol balances solubility and eco-compatibility. Polar aprotic solvents (e.g., DMF) may enhance reactivity but require post-reaction cleanup .
- Temperature control : Maintain 60–80°C for amide coupling to prevent side reactions (e.g., ester hydrolysis). Lower temperatures (25–40°C) are suitable for sensitive intermediates .
- Catalyst screening : While catalyst-free methods reduce costs, immobilized lipases or mild bases (e.g., triethylamine) can accelerate reactions without byproducts .
Q. What strategies resolve contradictions in bioactivity data among structural analogs?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
- Orthogonal validation : Confirm activity via multiple assays (e.g., enzymatic inhibition + cellular viability) .
- Purity verification : Re-test compounds with ≥98% HPLC purity to exclude confounding effects from impurities .
Q. How can QSAR and molecular docking guide the design of bioactive derivatives?
- Methodological Answer :
- QSAR modeling : Correlate substituent effects (e.g., indole methylation, hydroxyl position) with bioactivity using software like MOE or Schrödinger. For example, electron-withdrawing groups on the benzoate ring may enhance receptor affinity .
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding between the carbamoyl group and active-site residues .
- Table: Key Functional Groups and Predicted Bioactivity
Data Contradiction Analysis
Q. Why might solubility discrepancies arise in analogs of this compound, and how can they be addressed?
- Methodological Answer :
- Root cause : Varying substituents (e.g., nitro vs. methoxy groups) alter logP values. For instance, nitro groups reduce aqueous solubility, while hydroxyls improve it .
- Mitigation :
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays .
- Prodrug design : Introduce phosphate esters or PEGylated chains to enhance solubility without altering core activity .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the neuroprotective potential of this compound?
- Methodological Answer :
- Primary neuronal cultures : Assess protection against oxidative stress (e.g., H₂O₂-induced apoptosis) via MTT assays .
- SH-SY5Y cells : Measure Aβ peptide toxicity reduction using fluorescence-based caspase-3 assays .
- Dosage optimization : Start with 1–10 µM concentrations to balance efficacy and cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
